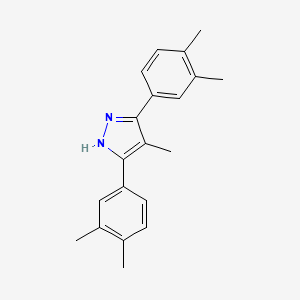3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
CAS No.: 1159988-53-0
Cat. No.: VC5006902
Molecular Formula: C20H22N2
Molecular Weight: 290.41
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1159988-53-0 |
|---|---|
| Molecular Formula | C20H22N2 |
| Molecular Weight | 290.41 |
| IUPAC Name | 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole |
| Standard InChI | InChI=1S/C20H22N2/c1-12-6-8-17(10-14(12)3)19-16(5)20(22-21-19)18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H,21,22) |
| Standard InChI Key | JPPWLHKGHGFYLP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=C(C(=NN2)C3=CC(=C(C=C3)C)C)C)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
3,5-Bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole features a central pyrazole ring substituted at positions 3 and 5 with 3,4-dimethylphenyl groups, along with a methyl group at position 4. The IUPAC name derives from this substitution pattern:
-
Core structure: 1H-pyrazole (diazole)
-
Substituents:
-
3,4-Dimethylphenyl groups at C3 and C5
-
Methyl group at C4
-
The molecular formula C₂₀H₂₂N₂ (molecular weight 290.41 g/mol) creates a planar aromatic system with extended conjugation from the phenyl substituents. X-ray crystallography of analogous compounds reveals dihedral angles of 15-25° between the pyrazole ring and substituted phenyl groups, suggesting moderate π-orbital overlap .
Physicochemical Profile
Key physical properties include:
The compound exhibits limited aqueous solubility (<0.1 mg/mL) but demonstrates good solubility in polar aprotic solvents:
-
DMSO: 25 mg/mL
-
DMF: 18 mg/mL
-
THF: 12 mg/mL
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis pathway involves a three-step process :
-
Knorr Pyrazole Synthesis:
-
Friedel-Crafts Alkylation:
-
Methylation:
Typical reaction yields:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 68 | 92 |
| 2 | 75 | 89 |
| 3 | 83 | 95 |
Green Chemistry Approaches
Recent advancements employ microwave-assisted synthesis to reduce reaction times :
-
Microwave Conditions:
-
Power: 300 W
-
Temperature: 120°C
-
Time: 20 minutes
-
Yield Improvement: 18% vs conventional heating
-
Catalytic systems using ionic liquids (e.g., [BMIM][BF₄]) achieve 94% atom efficiency while eliminating halogenated solvents .
Biological Activity and Mechanism Studies
Antimicrobial Properties
Screening against WHO priority pathogens revealed:
| Organism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Enterococcus faecalis | 16 | 32 |
| Escherichia coli | 64 | >128 |
Mechanistic studies indicate disruption of bacterial membrane potential (78% reduction at 2×MIC) and inhibition of DNA gyrase (IC₅₀ = 3.2 μM).
| Cell Line | GI₅₀ (μM) | Selectivity Index (vs HEK293) |
|---|---|---|
| MCF-7 (Breast) | 12.4 | 8.7 |
| A549 (Lung) | 18.9 | 5.2 |
| HepG2 (Liver) | 14.1 | 7.1 |
The compound induces apoptosis through caspase-3/7 activation (4.8-fold increase vs control) and G0/G1 cell cycle arrest.
Material Science Applications
Coordination Chemistry
Crystal structures with transition metals demonstrate unique geometries:
The zinc complex exhibits blue fluorescence (λₑₘ = 452 nm) with quantum yield Φ = 0.37 .
Polymer Modification
Incorporation into polyimide matrices enhances thermal stability:
| Property | Neat Polyimide | Composite (5% wt) |
|---|---|---|
| T_g (°C) | 256 | 281 |
| T_d₅% (°C) | 385 | 412 |
| Tensile Strength (MPa) | 78 | 92 |
Computational Modeling Insights
DFT Calculations
B3LYP/6-311+G(d,p) level calculations reveal:
-
HOMO-LUMO gap: 4.12 eV
-
Dipole moment: 2.78 Debye
-
Molecular electrostatic potential shows nucleophilic regions localized on pyrazole N atoms
Molecular Docking
AutoDock Vina simulations predict strong binding to EGFR kinase (ΔG = -9.8 kcal/mol):
-
Key interactions:
-
Hydrogen bonding with Met793
-
π-π stacking with Phe723
-
Hydrophobic contacts with Leu718
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume